

O,O,O-Triphenyl phosphorothioate solubility and stability studies

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Compound of Interest

Compound Name: *O,O,O-Triphenyl phosphorothioate*

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An In-depth Technical Guide on the Solubility and Stability of **O,O,O-Triphenyl phosphorothioate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,O-Triphenyl phosphorothioate (TPPT), with CAS number 597-82-0, is an organophosphorus compound utilized in various industrial applications, including as a flame retardant, plasticizer, and lubricant additive[1]. Its physicochemical properties, particularly its solubility and stability, are of critical interest for assessing its environmental fate, toxicological profile, and potential applications. This technical guide provides a comprehensive overview of the available data on the solubility and stability of TPPT, detailed experimental considerations, and visual representations of relevant pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of **O,O,O-Triphenyl phosphorothioate** is presented in the table below. These properties are fundamental to understanding its behavior in various matrices.

Property	Value	References
Molecular Formula	C18H15O3PS	[2]
Molecular Weight	342.3 g/mol	[2]
Appearance	White to light yellow crystalline solid or colorless to light yellow liquid	[2][3]
Melting Point	45-53 °C	[2][4]
Boiling Point	148-150 °C at 0.1 Torr	
Density	1.33 g/cm ³ at 20 °C	[4]
Partition Coefficient (log Kow)	5.0	

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and environmental transport. **O,O,O-Triphenyl phosphorothioate** is characterized by its very low aqueous solubility and good solubility in organic solvents.

Solvent	Temperature	Solubility	References
Water	20 °C	< 0.02 mg/L	[4]
Water	20 °C	0.02 mg/L (20 µg/L)	[2]
Water	25 °C	0.0017 mg/L	[3]
Organic Solvents	Not Specified	Soluble	[3]
(Acetone, Ethanol, Ether, Ketones)			
Acetonitrile	Not Specified	A certified reference material is available at 100 µg/mL	[5]

Stability Studies

The stability of **O,O,O-Triphenyl phosphorothioate** is influenced by several factors, including pH, temperature, and light. It is noted for its high persistence in the environment[1].

Hydrolytic Stability

Hydrolysis is a key degradation pathway for TPPT. Its stability is highly dependent on the pH of the medium.

- **Acidic Conditions:** The compound is relatively stable in acidic environments[6].
- **Alkaline Conditions:** Hydrolysis is significantly accelerated under alkaline conditions[7]. While specific half-life data for TPPT is not readily available, its oxygen analog, triphenyl phosphate (TPP), has a half-life of 3 days at pH 9, suggesting a similar susceptibility for TPPT[7]. The hydrolysis of organophosphorus compounds like phosphorothioates can also be catalyzed by enzymes such as alkaline phosphatase[7].

Thermal Stability

O,O,O-Triphenyl phosphorothioate exhibits high thermal stability, which is a desirable property for its use in lubricants and plastics[1][7]. However, the substance will decompose upon heating[4]. It has a high flash point of >200 °C[4].

Photostability

Exposure to sunlight can lead to the gradual degradation of **O,O,O-Triphenyl phosphorothioate**[6]. Photolysis studies on related organophosphorus pesticides have shown that both direct sunlight and UV irradiation can cause degradation[6].

Oxidative Stability

A primary transformation of TPPT involves the oxidation of the phosphorothioate (P=S) bond to its phosphate (P=O) analog, triphenyl phosphate[7]. This oxidation is a critical degradation pathway that can alter the compound's properties and toxicity profile[7].

Environmental Persistence

TPPT is classified as a persistent, bioaccumulative, and toxic (PBT) substance[1][8]. It is highly persistent in environmental compartments, particularly in water and soil, with a very long degradation half-life[1]. This persistence is a significant factor in its environmental risk assessment.

Experimental Protocols

Detailed, standardized experimental protocols for the solubility and stability testing of **O,O,O-Triphenyl phosphorothioate** are not extensively published. However, methodologies can be adapted from studies of structurally similar compounds, such as triphenyl phosphate (TPP), and general principles of chemical analysis.

Solubility Determination (Shake-Flask Method)

A standard method for determining the solubility of poorly soluble compounds is the shake-flask method (OECD Guideline 105).

- **Preparation:** An excess amount of solid **O,O,O-Triphenyl phosphorothioate** is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a flask.
- **Equilibration:** The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of TPPT in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Replicates:** The experiment should be performed in replicate to ensure the precision of the results.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to understand the degradation pathways and intrinsic stability of a compound under various stress conditions.

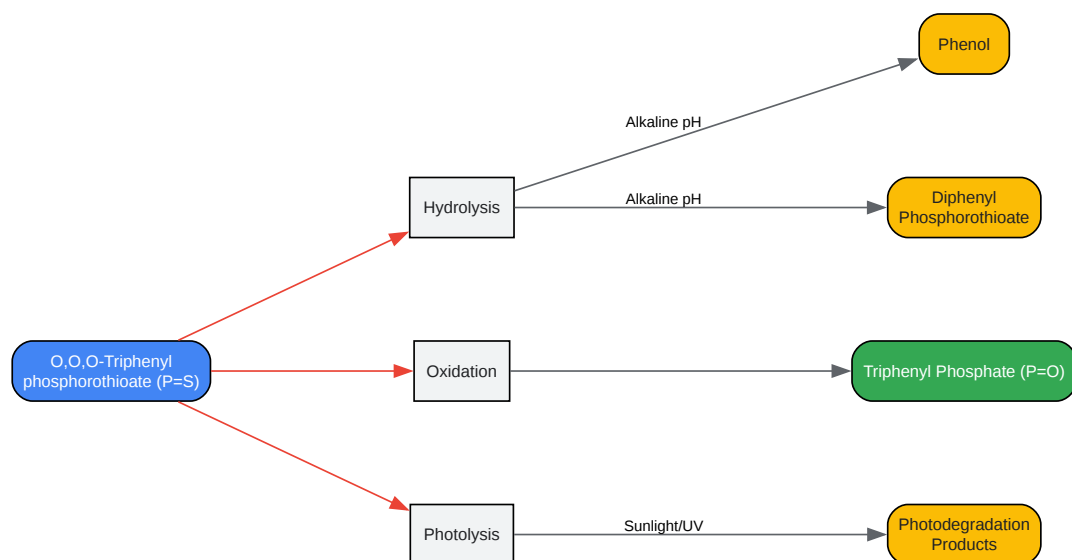
- **Stock Solution Preparation:** A stock solution of **O,O,O-Triphenyl phosphorothioate** is prepared in a suitable solvent (e.g., acetonitrile).
- **Stress Conditions:** Aliquots of the stock solution are subjected to various stress conditions:
 - **Hydrolysis:** Diluted in acidic (e.g., 0.1 N HCl), neutral (water), and alkaline (e.g., 0.1 N NaOH) solutions. Samples are kept at a controlled temperature.
 - **Oxidation:** Treated with an oxidizing agent, such as hydrogen peroxide, at room temperature.
 - **Photolysis:** Exposed to a defined light source (e.g., UV lamp, xenon lamp) for a specified duration.
 - **Thermal Stress:** Heated in an oven at a high temperature (e.g., 70°C).
- **Time Points:** Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
- **Analysis:** The samples are analyzed by a stability-indicating analytical method (typically HPLC or GC) to quantify the remaining amount of TPPT and detect the formation of degradation products.
- **Mass Balance:** An attempt should be made to achieve mass balance, where the sum of the assay of the parent compound and the levels of its degradation products remains constant over the study period.

An analytical method similar to NIOSH Method 5038 for triphenyl phosphate could be adapted for quantification. This method involves extraction with diethyl ether and analysis by GC with a flame photometric detector (FPD)[9][10]. For the identification of degradation products, techniques like LC-MS/MS are highly effective[11].

Visualizations: Pathways and Workflows

Factors Affecting TPPT Stability and Degradation

The following diagram illustrates the key environmental and chemical factors that influence the stability of **O,O,O-Triphenyl phosphorothioate** and lead to its primary degradation products.



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Caption: Factors influencing the degradation of **O,O,O-Triphenyl phosphorothioate**.

General Workflow for a Forced Degradation Study

This diagram outlines the typical experimental workflow for assessing the stability of a compound under various stress conditions.

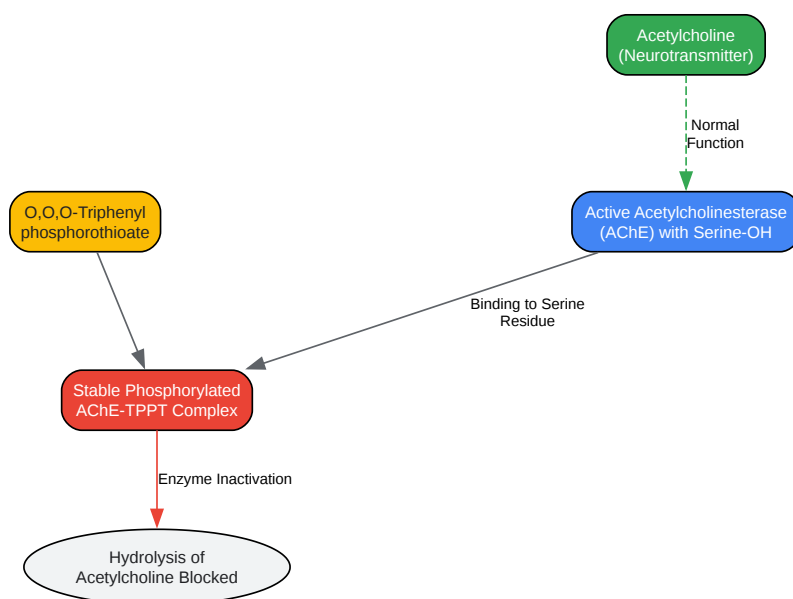


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Caption: Experimental workflow for a forced degradation stability study.

Mechanism of Acetylcholinesterase Inhibition

A primary toxicological mechanism of many organophosphorus compounds, including TPPT, is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function[3][7].



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Caption: Mechanism of acetylcholinesterase (AChE) inhibition by TPPT.

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